2-chloro-N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-6-fluorobenzamide
Description
This compound is a structurally complex benzamide derivative featuring a thieno[3,4-c]pyrazole core substituted with a 3,4-dimethylphenyl group at position 2 and a sulfone (5,5-dioxido) moiety. The benzamide component includes 2-chloro and 6-fluoro substituents, which are known to enhance metabolic stability and target binding in bioactive molecules .
Properties
IUPAC Name |
2-chloro-N-[2-(3,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-6-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClFN3O3S/c1-11-6-7-13(8-12(11)2)25-19(14-9-29(27,28)10-17(14)24-25)23-20(26)18-15(21)4-3-5-16(18)22/h3-8H,9-10H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZDFUZJWHZNWRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C4=C(C=CC=C4Cl)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClFN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-chloro-N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-6-fluorobenzamide is a synthetic compound that belongs to the class of pyrazole derivatives. These compounds have garnered attention for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article explores the biological activity of this specific compound based on available research findings.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₇ClFNO₃S |
| Molecular Weight | 393.9 g/mol |
| IUPAC Name | 2-chloro-N-(3,4-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-6-fluorobenzamide |
| CAS Number | 863021-96-9 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in various signaling pathways. The thieno[3,4-c]pyrazole core structure allows for selective binding to enzymes and receptors that modulate cellular processes. Research indicates that compounds in this class can inhibit key enzymes involved in inflammatory pathways and cancer cell proliferation.
Antitumor Activity
Recent studies have shown that pyrazole derivatives exhibit significant antitumor properties. For instance, compounds similar to 2-chloro-N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-6-fluorobenzamide have demonstrated inhibitory effects on BRAF(V600E) and EGFR pathways, crucial in many cancers. This compound's structural features may enhance its efficacy against tumor cells by disrupting these pathways .
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives has been widely documented. Compounds like this one can inhibit the production of inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α), contributing to their therapeutic effects in conditions like arthritis and other inflammatory diseases .
Antimicrobial Activity
Research has also highlighted the antimicrobial properties of pyrazole derivatives. The compound's ability to disrupt bacterial cell membranes has been noted in various studies. For example, derivatives similar to this compound have shown effectiveness against a range of pathogenic fungi and bacteria .
Case Studies
- Antitumor Activity : A study evaluating a series of pyrazole derivatives found that certain compounds exhibited IC50 values in the low micromolar range against cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). The structural modifications akin to those in 2-chloro-N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-6-fluorobenzamide were crucial for enhancing potency .
- Anti-inflammatory Mechanism : Another study demonstrated that a related pyrazole derivative significantly reduced edema in a carrageenan-induced paw edema model in rats. The reduction was attributed to the inhibition of COX enzymes and other inflammatory mediators .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound’s closest structural analog is N-[2-(3-Chlorophenyl)-5-Oxo-4,6-Dihydrothieno[3,4-c]Pyrazol-3-yl]-2-Fluorobenzamide (CAS: 958228-81-4), which shares the thieno-pyrazol-3-yl benzamide backbone but differs in substituents:
- 3-Chlorophenyl vs. 3,4-Dimethylphenyl : The latter’s methyl groups may enhance lipophilicity, improving membrane permeability.
- 5-Oxo vs.
Functional Analogues: Benzamide-Based Pesticides
Diflubenzuron (N-(((4-Chlorophenyl)Amino)Carbonyl)-2,6-Difluorobenzamide) and fluazuron (N-(((4-Chloro-3-((3-Chloro-5-(Trifluoromethyl)-2-Pyridinyl)Oxy)Phenyl)Amino)Carbonyl)-2,6-Difluorobenzamide) are benzamide insecticides that inhibit chitin synthesis. Key comparisons:
The target compound’s thieno-pyrazole core distinguishes it from urea-based pesticidal benzamides. Its chloro and fluoro substituents align with trends in agrochemical design for enhanced stability and binding .
Research Findings and Methodological Insights
Lumping Strategy for Comparative Analysis
Organic compounds with analogous structures (e.g., shared benzamide or heterocyclic cores) are often grouped using a "lumping" strategy to predict properties or reactivity . For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
